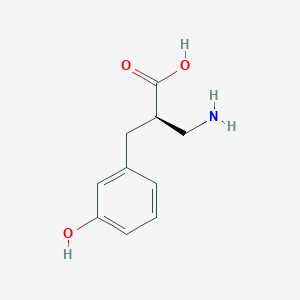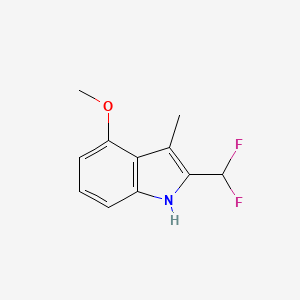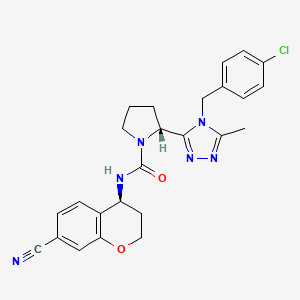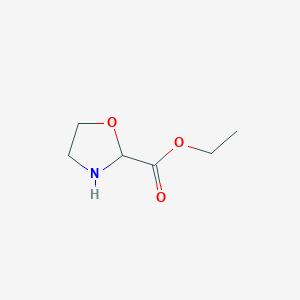
Ethyl oxazolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl oxazolidine-2-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl oxazolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of amino alcohols with ethyl chloroformate under mild conditions. This reaction typically proceeds via the formation of an intermediate carbamate, which then cyclizes to form the oxazolidine ring . Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with aldehydes and isocyanates to form the desired oxazolidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the oxazolidine ring while minimizing side reactions. Catalysts such as palladium or other transition metals may be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl oxazolidine-2-carboxylate undergoes a variety of chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
Ethyl oxazolidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl oxazolidine-2-carboxylate and its derivatives often involves the inhibition of specific enzymes or the disruption of cellular processes. For example, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This mechanism is distinct from other classes of antibiotics, making oxazolidinones valuable in the treatment of resistant bacterial infections .
Comparison with Similar Compounds
Ethyl oxazolidine-2-carboxylate can be compared with other similar compounds such as:
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups and biological activities.
Oxazolines: Similar in structure but with different reactivity and applications.
Thiazolidines: These compounds contain sulfur instead of oxygen in the ring, leading to different chemical properties and uses.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. The compound’s potential in scientific research, particularly in the development of new pharmaceuticals and materials, highlights its importance in modern chemistry.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl 1,3-oxazolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-2-9-6(8)5-7-3-4-10-5/h5,7H,2-4H2,1H3 |
InChI Key |
FLJLNMMVNPNVMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1NCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


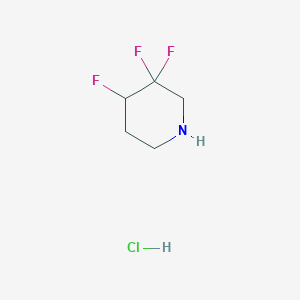
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12983705.png)
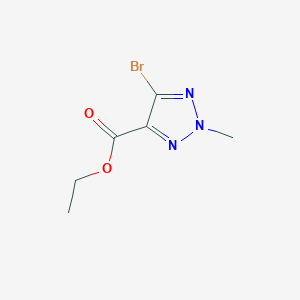
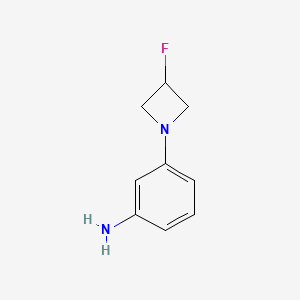
![tert-Butyl 6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12983717.png)

![Rel-(3S,3aS,6aR)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one](/img/structure/B12983732.png)
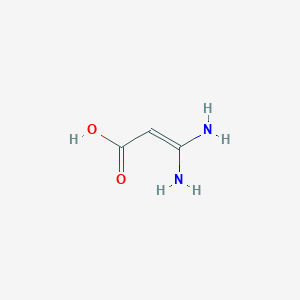
![Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate](/img/structure/B12983753.png)


